

# An In-depth Technical Guide to 7-Chloro-4methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Chloro-4-methylcinnoline

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Disclaimer: Information regarding the specific chemical entity "**7-Chloro-4-methylcinnoline**" is not readily available in public chemical databases and literature. This guide provides a comprehensive overview of its structural isomer, 7-Chloro-4-methylquinoline, for which extensive data exists.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, synthesis, and biological significance of 7-Chloro-4-methylquinoline.

## **Chemical Identifiers and Properties**

Quantitative data for 7-Chloro-4-methylquinoline are summarized in the table below for easy reference and comparison.



Identifier	Value
CAS Number	4965-33-7
IUPAC Name	7-chloro-2-methylquinoline
Molecular Formula	C10H8CIN
Molecular Weight	177.63 g/mol [1]
Canonical SMILES	CC1=NC2=C(C=C1)C=C(C=C2)Cl
InChI Key	WQZQFYRSYLXBGP-UHFFFAOYSA-N
PubChem CID	138395
Appearance	Solid
XLogP3	3.2

### Synthesis of 7-Chloro-4-methylquinoline

The synthesis of 7-chloro-4-methylquinoline can be achieved through various established methods for quinoline ring formation. A common and effective approach is the Combes quinoline synthesis.

### **Experimental Protocol: Combes Synthesis**

#### Materials:

- m-Chloroaniline
- Acetylacetone (2,4-pentanedione)
- Concentrated sulfuric acid
- Sodium hydroxide solution
- · Diethyl ether
- Anhydrous magnesium sulfate



Standard laboratory glassware and equipment

#### Procedure:

- Condensation: In a round-bottom flask, equimolar amounts of m-chloroaniline and acetylacetone are mixed. A catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) is added. The mixture is stirred and gently heated. This reaction forms the β-anilino α,β-unsaturated ketone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cyclization: The crude intermediate from the previous step is slowly added to an excess of cold, concentrated sulfuric acid with vigorous stirring. The temperature is carefully controlled to prevent charring. After the addition is complete, the mixture is heated to promote the electrophilic cyclization and dehydration, leading to the formation of the quinoline ring.
- Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully
  poured onto crushed ice. This will precipitate the product. The acidic solution is neutralized
  with a sodium hydroxide solution until it is basic.
- Extraction and Purification: The aqueous mixture is extracted several times with a suitable
  organic solvent, such as diethyl ether. The combined organic extracts are washed with brine,
  dried over anhydrous magnesium sulfate, and the solvent is removed under reduced
  pressure to yield the crude 7-chloro-4-methylquinoline.
- Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the pure 7-chloro-4-methylquinoline.

## **Biological Activity and Signaling Pathways**

The 7-chloroquinoline scaffold is a key pharmacophore in medicinal chemistry, most notably in the antimalarial drug chloroquine.[2] Derivatives of 7-chloroquinoline have been extensively studied for a range of biological activities, including anticancer properties.[3][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5]

One of the mechanisms by which 7-chloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.



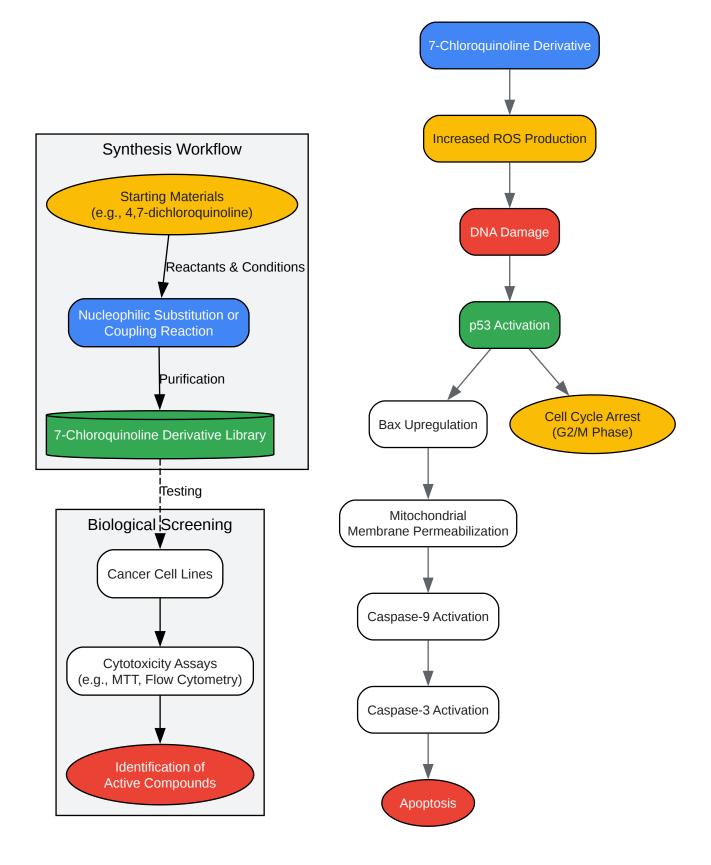




[3][6] While the precise signaling pathway for 7-chloro-4-methylquinoline is not extensively detailed, the general mechanism for this class of compounds often involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.

Below is a generalized workflow illustrating the synthesis of 7-chloroquinoline derivatives, which is a common starting point for creating libraries of biologically active compounds.





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### References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Chloro-4-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15210633#7-chloro-4-methylcinnoline-cas-number-and-identifiers]

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